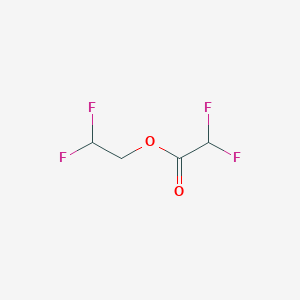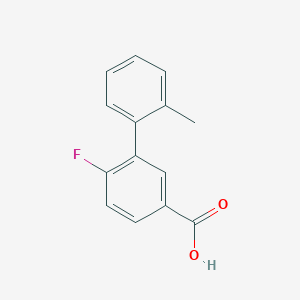![molecular formula C10H13NO2 B1463787 9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1083273-82-8](/img/structure/B1463787.png)
9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Übersicht
Beschreibung
“9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a chemical compound with the molecular formula C10H13NO2 . It’s a versatile compound with potential in scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzoxazepine core, which is a seven-membered ring containing one nitrogen and one oxygen atom, fused to a benzene ring . The “9-Methoxy” prefix indicates the presence of a methoxy (–OCH3) group attached to the ninth carbon of the benzoxazepine structure .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including variants of tetrahydrobenzo[f][1,4]oxazepine, were synthesized and analyzed. The study involved spectroscopic, X-ray diffraction, and DFT studies to understand the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity. Additionally, the potential of these compounds for nonlinear optical (NLO) applications was investigated, with specific compounds identified as promising candidates (Almansour et al., 2016).
Diastereoselective Synthesis
The convergent transformation of salicylaldehydes and protected 1,2-amino alcohols into a series of 2,3-dihydrobenzo[f][1,4]oxazepines was reported. This method involves an Ugi–Joullie multicomponent reaction with noted long-range diastereoselectivity, enabling the diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).
Derivative Synthesis and Application
The synthesis of dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization was reported. This approach led to the creation of novel compounds with a 7-membered heterocycle structure and potential applications as biologically active substances (Murata et al., 2021).
Biochemische Analyse
Biochemical Properties
9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the peroxisomal import matrix protein PEX14, which is involved in the import of proteins into peroxisomes . The compound has been shown to inhibit the PEX14-PEX5 protein-protein interaction, leading to the disruption of essential cellular processes in trypanosomes, which are parasitic protozoa . This interaction highlights the potential of this compound as a trypanocidal agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In trypanosomes, the compound disrupts protein import into glycosomes, leading to cell death This disruption affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to PEX14, inhibiting its interaction with PEX5 . This inhibition prevents the import of proteins into peroxisomes, leading to the accumulation of unimported proteins and subsequent cellular dysfunction. Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained disruption of cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed These effects can include cellular damage, organ dysfunction, and other systemic effects
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites in cells and tissues. Understanding the metabolic pathways of the compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in disrupting cellular processes.
Eigenschaften
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-8-7-11-5-6-13-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGSSGIIFHIFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


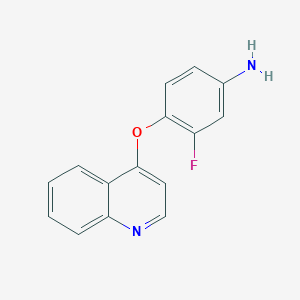
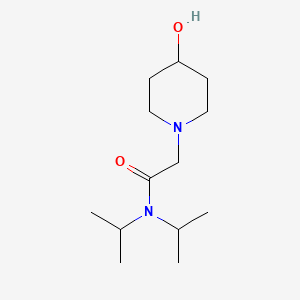

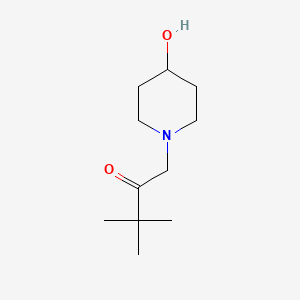
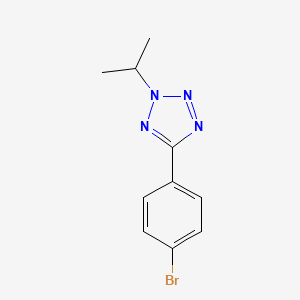
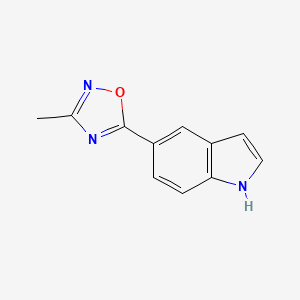
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
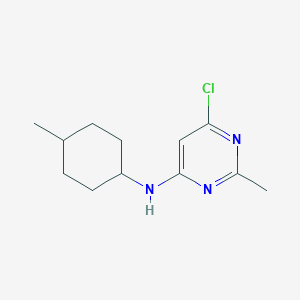
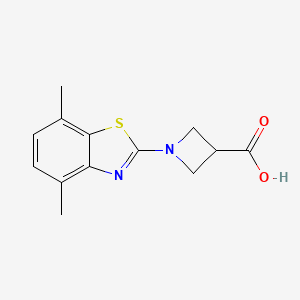
![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)
